molecular formula C57H74N7O9PSi B12074653 N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite

N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite

Cat. No.: B12074653
M. Wt: 1060.3 g/mol
InChI Key: HEGHPQAIMBNAQL-UHFFFAOYSA-N
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Description

N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite: is a nucleoside phosphoramidite used as a building block in the chemical synthesis of oligonucleotides. This compound is particularly significant in the field of synthetic biology and medicinal chemistry due to its role in the synthesis of modified nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite involves multiple steps. The process typically starts with the protection of the hydroxyl groups of adenosine, followed by the introduction of the benzoyl group at the N6 position. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2’-hydroxyl group is protected with a triisopropylsilyloxy (TIPS) group. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are oligonucleotides with modified backbones, which are essential for various applications in molecular biology and therapeutic research .

Scientific Research Applications

N-Benzoyl-5’-O-DMT-2’-O-[(triisopropylsilyloxy)methyl]-adenosine 3’-CE phosphoramidite is widely used in:

    Chemistry: As a building block for the synthesis of modified oligonucleotides.

    Biology: In the study of gene expression and regulation through antisense oligonucleotides and small interfering RNAs (siRNAs).

    Medicine: For the development of nucleic acid-based therapeutics, including antisense oligonucleotides and aptamers.

    Industry: In the production of diagnostic tools and research reagents

Mechanism of Action

The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the elongation of the oligonucleotide chain . The molecular targets and pathways involved include the incorporation of modified nucleotides into DNA or RNA sequences, which can alter their stability, binding affinity, and resistance to nucleases .

Properties

Molecular Formula

C57H74N7O9PSi

Molecular Weight

1060.3 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C57H74N7O9PSi/c1-38(2)64(39(3)4)74(70-33-19-32-58)73-51-49(34-69-57(44-22-17-14-18-23-44,45-24-28-47(66-11)29-25-45)46-26-30-48(67-12)31-27-46)72-56(52(51)68-37-71-75(40(5)6,41(7)8)42(9)10)63-36-61-50-53(59-35-60-54(50)63)62-55(65)43-20-15-13-16-21-43/h13-18,20-31,35-36,38-42,49,51-52,56H,19,33-34,37H2,1-12H3,(H,59,60,62,65)

InChI Key

HEGHPQAIMBNAQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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